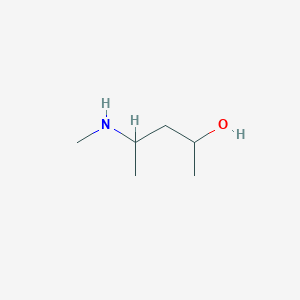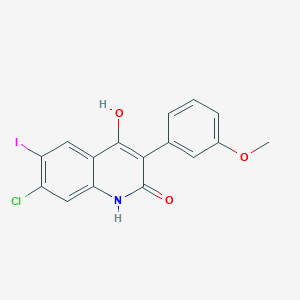![molecular formula C15H13NO2 B13901355 Ethyl 3H-benzo[e]indole-2-carboxylate CAS No. 52280-52-1](/img/structure/B13901355.png)
Ethyl 3H-benzo[e]indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3H-benzo[e]indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3H-benzo[e]indole-2-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring system . The reaction conditions often require heating and the presence of a dehydrating agent to drive the cyclization to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less toxic solvents and catalysts, is becoming increasingly important in industrial settings .
化学反応の分析
Types of Reactions
Ethyl 3H-benzo[e]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and sulfonyl chlorides are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in halogenated or sulfonated derivatives .
科学的研究の応用
Ethyl 3H-benzo[e]indole-2-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of ethyl 3H-benzo[e]indole-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This binding can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity . The exact mechanism depends on the specific derivative and its target .
類似化合物との比較
Similar Compounds
Ethyl indole-2-carboxylate: Another ester derivative of indole, known for its use in organic synthesis and medicinal chemistry.
Methyl indole-2-carboxylate: Similar to ethyl indole-2-carboxylate but with a methyl ester group, used in similar applications.
Indole-3-acetic acid: A naturally occurring plant hormone with significant biological activity.
Uniqueness
Ethyl 3H-benzo[e]indole-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzo[e]indole core differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .
特性
IUPAC Name |
ethyl 3H-benzo[e]indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)14-9-12-11-6-4-3-5-10(11)7-8-13(12)16-14/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNWVDAWTJDZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326657 |
Source


|
| Record name | NSC607746 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52280-52-1 |
Source


|
| Record name | NSC607746 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13901284.png)
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester](/img/structure/B13901287.png)
![4-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13901290.png)

![6-iodo-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13901300.png)

![(1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine](/img/structure/B13901315.png)



![1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13901338.png)
![[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13901344.png)

